

An In-depth Technical Guide to 1-Bromopinacolone: Structure, Properties, and Acetylcholinesterase Inhibition

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Compound of Interest

Compound Name: **1-Bromopinacolone**

Cat. No.: **B042867**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromopinacolone, also known as 1-bromo-3,3-dimethyl-2-butanone, is a halogenated ketone that has garnered significant interest in the fields of organic synthesis and neurobiology. Its utility as a synthetic intermediate and, more notably, its specific interaction with acetylcholinesterase (AChE), make it a valuable tool for researchers. This technical guide provides a comprehensive overview of **1-Bromopinacolone**, focusing on its chemical structure, molecular weight, physicochemical properties, and its mechanism of action as an AChE inhibitor. Detailed experimental protocols and visual representations of key pathways are included to support its application in research and drug development.

Chemical Structure and Molecular Properties

1-Bromopinacolone is a derivative of pinacolone, featuring a bromine atom at the alpha position to the carbonyl group. This structural feature is key to its reactivity.

Table 1: Chemical Identifiers and Molecular Weight of **1-Bromopinacolone**

Identifier	Value
IUPAC Name	1-bromo-3,3-dimethylbutan-2-one [1]
Synonyms	Bromopinacolone, 1-Bromo-3,3-dimethyl-2-butanone, Bromomethyl tert-butyl ketone [1]
CAS Number	5469-26-1
Molecular Formula	C ₆ H ₁₁ BrO [1]
Molecular Weight	179.05 g/mol [1]
SMILES	CC(C)(C)C(=O)CBr
InChI Key	SAIRZMWXVJEBMO-UHFFFAOYSA-N

Table 2: Physicochemical Properties of **1-Bromopinacolone**

Property	Value	Source
Appearance	Clear pale yellow liquid	-
Boiling Point	188-194 °C	-
Melting Point	-10 °C	-
Density	1.331 g/mL at 25 °C	-
Refractive Index	n _{20/D} 1.466	-

Biological Activity: Inhibition of Acetylcholinesterase

1-Bromopinacolone is a well-characterized inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Its inhibitory action is complex, exhibiting a dual mechanism.[\[2\]](#)

Initially, **1-Bromopinacolone** acts as a reversible competitive inhibitor, binding to the active site of AChE.[\[2\]](#) Over time, it transitions to an irreversible covalent inhibitor by forming a stable covalent bond with a nucleophilic residue within the enzyme's active site.[\[2\]](#)

Table 3: Kinetic Data for Acetylcholinesterase Inhibition by **1-Bromopinacolone**

Parameter	Value	Conditions
Inhibition Constant (Ki)	0.18 mM	Reversible competitive inhibition
Inactivation Half-time	2 hours for 50% inactivation of the enzyme-inhibitor complex	pH 7.8

The irreversible inhibition makes **1-Bromopinacolone** a useful tool for studying the structure and function of the AChE active site.

Experimental Protocols

Synthesis of **1-Bromopinacolone** (Adapted from a similar procedure)

While a specific protocol for **1-Bromopinacolone** from a source like Organic Syntheses is not readily available, the following is a representative procedure for the α -bromination of a ketone, which can be adapted for the synthesis of **1-Bromopinacolone** from pinacolone.

Materials:

- Pinacolone (3,3-dimethyl-2-butanone)
- Bromine
- Methanol (anhydrous)
- Diethyl ether
- Aqueous potassium carbonate solution (10%)
- Anhydrous calcium chloride
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, distillation apparatus.

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pinacolone in anhydrous methanol.
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add a stoichiometric equivalent of bromine from the dropping funnel while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to stir at room temperature until the reddish-brown color of bromine disappears.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether and wash sequentially with 10% aqueous potassium carbonate solution and water.
- Dry the ethereal layer over anhydrous calcium chloride.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
- Purify the crude product by vacuum distillation to obtain **1-Bromopinacolone**.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:

- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes)
- Acetylthiocholine iodide (ATCI) - substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
- Phosphate buffer (pH 8.0)
- **1-Bromopinacolone** (inhibitor)

- 96-well microplate reader

Procedure:

- Prepare stock solutions of AChE, ATCl, DTNB, and **1-Bromopinacolone** in phosphate buffer.
- In a 96-well plate, add phosphate buffer, DTNB solution, and the desired concentration of **1-Bromopinacolone** to the test wells. For control wells, add buffer instead of the inhibitor.
- Add the AChE solution to all wells and incubate for a pre-determined time to allow for inhibitor-enzyme interaction.
- Initiate the reaction by adding the ATCl solution to all wells.
- Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
- Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of **1-Bromopinacolone** to the rate in the control wells.

Visualizations

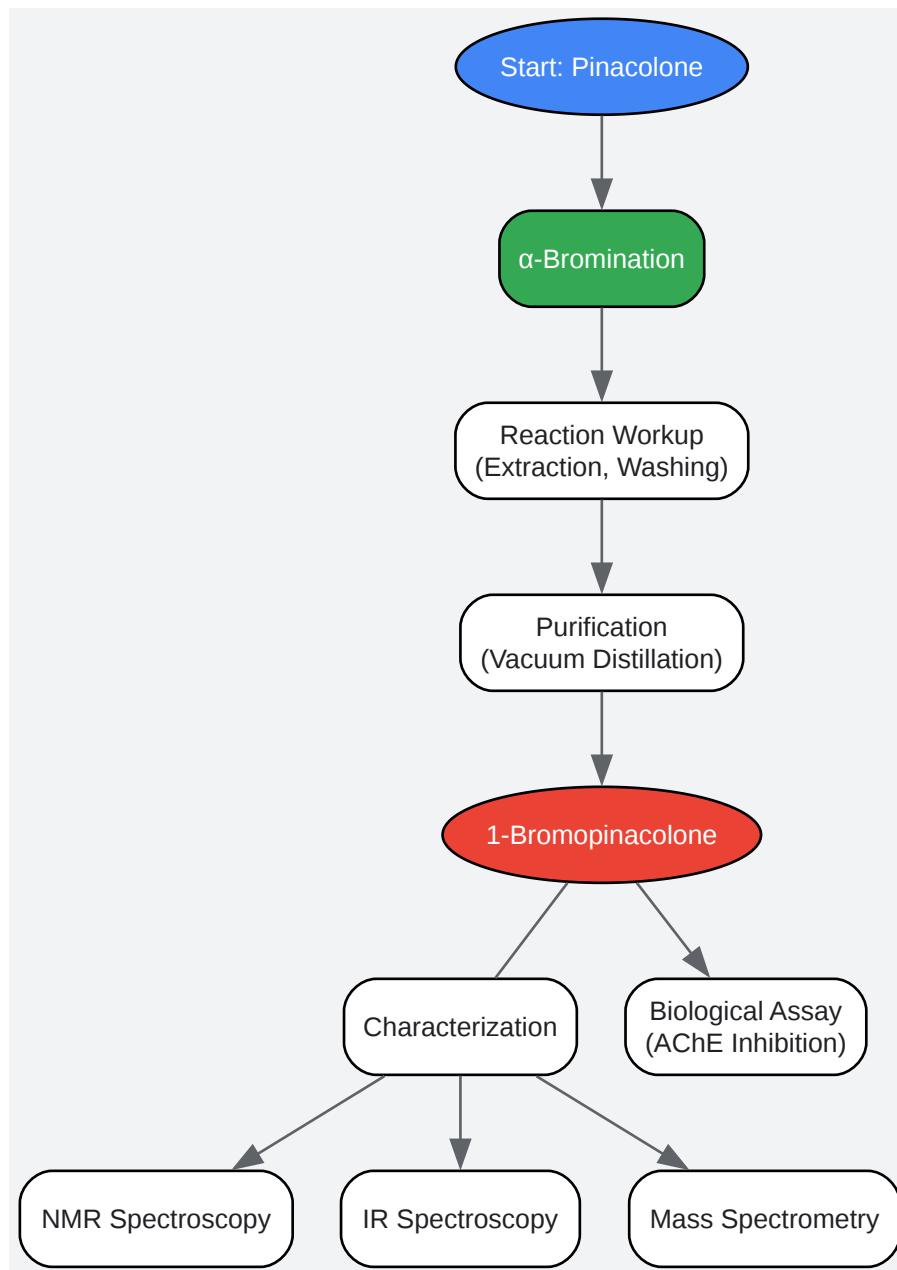
Acetylcholinesterase Inhibition Pathway by **1-Bromopinacolone**



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Caption: Dual inhibition of AChE by **1-Bromopinacolone**.

General Experimental Workflow for Synthesis and Characterization



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Caption: Workflow for **1-Bromopinacolone** synthesis and analysis.

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